Vitamin B2 aldehyde

vitamin B2 bioassay flavin metabolism Lactobacillus casei growth response

Vitamin B2 aldehyde (CAS 59224-04-3), systematically named 7,8-dimethyl-10-(2,3,4-trihydroxy-4-formylbutyl)isoalloxazine and also known as riboflavinal or schizoflavin 2 (SF2), is a naturally occurring oxidation product of riboflavin (vitamin B2) bearing a terminal aldehyde group at the 5′-position of the ribityl side chain. It belongs to the isoalloxazine class of flavins and shares the same tricyclic chromophore as riboflavin, with absorption maxima at 223, 267, 374, and 446 nm that agree very closely with those of riboflavin.

Molecular Formula C17H18N4O6
Molecular Weight 374.3 g/mol
CAS No. 59224-04-3
Cat. No. B1220549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin B2 aldehyde
CAS59224-04-3
Synonyms7,8-dimethyl-10-(2,3,4-trihydroxy-4-formylbutyl)isoalloxazine
riboflavinal
vitamin B2 aldehyde
Molecular FormulaC17H18N4O6
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C=O)O)O)O
InChIInChI=1S/C17H18N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,6,11-12,14,23-25H,5H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1
InChIKeyAKNLJHKUYXCPKI-SCRDCRAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin B2 Aldehyde (Riboflavinal, CAS 59224-04-3): Structural Identity and Key Physicochemical Baseline for Procurement Evaluation


Vitamin B2 aldehyde (CAS 59224-04-3), systematically named 7,8-dimethyl-10-(2,3,4-trihydroxy-4-formylbutyl)isoalloxazine and also known as riboflavinal or schizoflavin 2 (SF2), is a naturally occurring oxidation product of riboflavin (vitamin B2) bearing a terminal aldehyde group at the 5′-position of the ribityl side chain [1][2]. It belongs to the isoalloxazine class of flavins and shares the same tricyclic chromophore as riboflavin, with absorption maxima at 223, 267, 374, and 446 nm that agree very closely with those of riboflavin [3]. The compound is formed enzymatically from riboflavin by a fungal 5′-hydroxymethyl dehydrogenase and can serve as a metabolic intermediate that is further oxidized to the corresponding 5′-carboxylic acid (riboflavinoic acid, SF1) [2][4]. Unlike many synthetic flavin analogs, vitamin B2 aldehyde is a biogenic metabolite first isolated from Schizophyllum commune fermentation broths, making it a biochemically relevant probe for flavin enzymology and vitamin B2 metabolism studies [1].

Why Riboflavin, FMN, FAD, or Riboflavinoic Acid Cannot Simply Substitute for Vitamin B2 Aldehyde in Research and Analytical Workflows


Vitamin B2 aldehyde occupies a unique position in the flavin metabolic landscape that precludes simple interchange with its closest structural relatives. Unlike riboflavin, which bears a primary alcohol at the 5′-terminus, vitamin B2 aldehyde carries a reactive formyl group that confers distinct chemical reactivity, electrophoretic mobility, and susceptibility to enzymatic reduction [1][2]. Critically, its immediate oxidation product—vitamin B2-acid (riboflavinoic acid, SF1)—is biologically inert in Lactobacillus casei growth assays, demonstrating that even a single oxidation state change at the side-chain terminus abolishes vitamin B2 activity [3]. Conversely, the phosphorylated coenzyme forms FMN and FAD cannot substitute for the aldehyde in applications requiring a non-phosphorylated, side-chain-functionalized flavin probe suitable for enzymatic oxidation–reduction studies [4]. Furthermore, the vitamin B2-aldehyde-forming enzyme from S. commune exhibits narrow substrate specificity, accepting riboflavin as its natural substrate while rejecting or only weakly processing a broad panel of 35 flavin analogs; this specificity underscores that vitamin B2 aldehyde production is biosynthetically constrained and cannot be replicated by simply oxidizing any flavin scaffold [5].

Quantitative Differentiation Evidence for Vitamin B2 Aldehyde (CAS 59224-04-3) Versus Riboflavin, Riboflavinoic Acid, and Flavocoenzymes


Pro-Vitamin B2 Bioactivity: Vitamin B2 Aldehyde Is Enzymatically Converted to Riboflavin in Lactobacillus casei, Whereas Vitamin B2-Acid (SF1) Is Completely Inactive

In a direct head-to-head microbial growth assay using Lactobacillus casei ATCC 7469, vitamin B2-aldehyde (SF2) exhibited a positive growth response curve, whereas vitamin B2-acid (SF1, riboflavinoic acid) showed neither stimulatory nor inhibitory activity at any tested concentration [1]. When vitamin B2-aldehyde was pre-incubated with L. casei homogenate, the resulting flavin product exhibited a growth response curve equivalent to authentic riboflavin and demonstrated identical Rf values to riboflavin across all paper chromatographic systems tested [1]. This demonstrates that the aldehyde function at the 5′-terminus is both necessary and sufficient for pro-vitamin B2 activity via enzymatic reduction, while the carboxylic acid analog is entirely inert.

vitamin B2 bioassay flavin metabolism Lactobacillus casei growth response

Enzymatic Substrate Specificity: The B2-Aldehyde-Forming Enzyme Is Narrowly Specific for Riboflavin; Vitamin B2 Aldehyde Formation Requires the Native Ribityl Side Chain

A systematic substrate specificity study of the vitamin B2-aldehyde-forming enzyme purified from Schizophyllum commune assessed 35 riboflavin analogs as potential substrates or competitive inhibitors [1]. Analogs with side chains of 2–6 carbon length, with deletion of secondary hydroxyls, or with altered epimeric configuration were not oxidized [1]. Omega-hydroxyalkyl-flavins (n = 2–6) acted as competitive inhibitors (Ki = 7–16 μM) but were not substrates [1]. The few analogs that were oxidized—those with fluoro, chloro, methyl, amino, or methylamino at position 8; chloro at 7; methyl or carboxymethyl at 3; thio at 2; or C replacing N at positions 3 or 5—exhibited relative Vmax values ranging from only 27% to 110% of riboflavin, with Km values spanning 22–176 μM [1]. Overall, the enzyme's specificity for riboflavin was found to be narrow and sterically limited, confirming riboflavin as the natural substrate and establishing that vitamin B2 aldehyde cannot be efficiently generated from structurally perturbed flavin analogs.

flavin enzymology substrate specificity riboflavin oxidase

Electrophoretic Mobility Differentiation: Vitamin B2 Aldehyde (SF2) Migrates Toward the Cathode Like Riboflavin, Whereas Vitamin B2-Acid (SF1) Migrates Toward the Anode Like FMN/FAD

Under standardized paper electrophoresis conditions, vitamin B2 aldehyde (SF2) exhibits a distinctive migration pattern: the SF2 spot moves slightly toward the cathode, behavior identical to that of riboflavin [1]. In contrast, vitamin B2-acid (SF1) moves toward the anode, mimicking the electrophoretic behavior of the phosphorylated flavocoenzymes FMN and FAD [1]. This differential mobility, arising from the neutral aldehyde versus the negatively charged carboxylate group at the side-chain terminus, provides a direct physical-chemical basis for distinguishing the two schizoflavins from each other and from riboflavin in mixed flavin samples.

flavin separation electrophoretic characterization schizoflavin identification

Enzymatic Quantitation Utility: Vitamin B2 Aldehyde Formation Enables Selective Quantification of Riboflavin and Total Flavins in Mixtures Containing FMN and FAD Without Chromatographic Separation

An enzymatic method for riboflavin determination was developed using the vitamin B2-aldehyde-forming enzyme from S. commune, which was purified approximately 1,400-fold [1][2]. This enzyme specifically oxidizes the 5′-hydroxymethyl group of riboflavin to the 5′-aldehyde (vitamin B2 aldehyde) while leaving FMN and FAD unreacted [1]. Critically, in the presence of phosphatase, the total flavin content (riboflavin + FMN + FAD) in a mixture could be determined without prior chromatographic separation, because phosphatase dephosphorylates FMN and FAD to riboflavin, which is then oxidized [1]. The enzymatic reduction of 2,6-dichlorophenolindophenol (DCIP) coupled to aldehyde formation provides a spectrophotometric readout, enabling riboflavin-specific quantitation in complex flavin mixtures where direct UV-Vis or fluorescence methods would suffer from spectral overlap among flavin species.

flavin quantitation enzymatic assay riboflavin determination

Absorption Spectroscopy: Vitamin B2 Aldehyde Shares Near-Identical UV-Visible Absorption Maxima with Riboflavin, Confirming Isoalloxazine Chromophore Integrity

The UV-visible absorption spectra of vitamin B2 aldehyde (SF2) were measured in water, 0.05 N NaOH, and 3 N HCl [1]. In aqueous solution, the absorption peaks of SF2 appear at 223, 267, 374, and 446 nm, values that agree very closely with those of riboflavin [1]. The near-identity of the absorption maxima between the aldehyde and riboflavin confirms that oxidation at the 5′-terminus of the ribityl side chain does not perturb the electronic structure of the isoalloxazine ring system. This is consistent with class-level observations across the flavin family, where side-chain modifications distal to the ring generally produce minimal shifts in the π→π* and n→π* transitions of the chromophore. Nevertheless, the small spectral differences, combined with the aldehyde-specific reactivity (positive spot test for aldehydes), allow unambiguous differentiation from riboflavin and riboflavinoic acid when spectroscopic analysis is paired with functional group detection [1][2].

flavin spectroscopy UV-Vis characterization isoalloxazine chromophore

Metabolic Pathway Position: Vitamin B2 Aldehyde Is the Obligate Intermediate in the Two-Step Enzymatic Oxidation of Riboflavin to Riboflavinoic Acid

The fungal riboflavin 5′-hydroxymethyl dehydrogenase from S. commune catalyzes a sequential two-step oxidation: riboflavin is first readily oxidized to the 5′-aldehyde (vitamin B2 aldehyde, SF2), which is then more slowly further oxidized to the 5′-acid (riboflavinoic acid, SF1) [1][2]. This was established by demonstrating that SF2 is a direct precursor of SF1 in the enzymatic pathway [2]. The kinetic partitioning between these two steps means that vitamin B2 aldehyde accumulates as the kinetically favored product under conditions where the second oxidation step is rate-limiting. In contrast, riboflavin itself is the substrate, not the product, of this pathway, and riboflavinoic acid is the terminal oxidation product that cannot be reduced back to the aldehyde under physiological conditions [1]. This positions vitamin B2 aldehyde as the sole intermediate that can be studied to interrogate the mechanism and regulation of the two-step oxidative process.

flavin metabolism riboflavin catabolism Schizophyllum commune

High-Value Application Scenarios for Vitamin B2 Aldehyde (CAS 59224-04-3) Based on Verified Differentiation Evidence


Standard for Microbiological Vitamin B2 Activity Assays Requiring a Pro-Vitamin Metabolite Intermediate

Vitamin B2 aldehyde serves as the only 5′-oxidized riboflavin derivative that retains convertible pro-vitamin B2 activity in Lactobacillus casei growth assays [1]. Unlike vitamin B2-acid (SF1), which is completely inactive, vitamin B2 aldehyde is enzymatically reduced to riboflavin by L. casei homogenate, yielding a growth response curve equivalent to authentic riboflavin [1]. This makes it an essential reference standard for laboratories validating microbiological vitamin B2 assays, studying flavin bioavailability from oxidized metabolites, or developing probiotic strains engineered for riboflavin overproduction where aldehyde intermediates may accumulate.

Enzymatic Substrate for Riboflavin-Specific Quantitation in Complex Flavin Mixtures Without Chromatographic Separation

The vitamin B2-aldehyde-forming enzyme (purified approximately 1,400-fold from S. commune) selectively oxidizes riboflavin to vitamin B2 aldehyde while leaving FMN and FAD unreacted [2]. When combined with phosphatase treatment, total flavin content (riboflavin + FMN + FAD) can be quantified spectrophotometrically via DCIP reduction without prior HPLC separation [2]. This enzymatic selectivity is directly attributable to the narrow substrate specificity documented by Kekelidze et al., who showed that the enzyme rejects the vast majority of flavin analogs [3]. Procurement of vitamin B2 aldehyde as an analytical standard supports the calibration and validation of this enzymatic assay in quality control, food analysis, and clinical biochemistry settings.

Reference Compound for Electrophoretic and Chromatographic Flavin Profiling in Natural Product and Metabolomics Research

Vitamin B2 aldehyde (SF2) exhibits distinctive electrophoretic mobility—migrating toward the cathode like riboflavin—that differentiates it from all anionic flavin species including FMN, FAD, and riboflavinoic acid (SF1), which migrate toward the anode [4]. Combined with its near-identical UV-Vis absorption spectrum to riboflavin (λmax at 223, 267, 374, and 446 nm) [4] and the aldehyde-specific reactivity detectable by spot tests [5], vitamin B2 aldehyde provides a multi-parametric reference standard for flavin identification in metabolomics workflows, natural product screening of Basidiomycete fermentation products, and environmental flavin profiling.

Pathway Intermediate Standard for Flavin Catabolism and Riboflavin Dehydrogenase Mechanistic Studies

As the obligate intermediate in the two-step enzymatic oxidation of riboflavin to riboflavinoic acid, vitamin B2 aldehyde is the kinetically favored first product of fungal riboflavin 5′-hydroxymethyl dehydrogenase [6][5]. Its accumulation under conditions where the second oxidation step is rate-limiting makes it the correct chemical species for studying the enzyme's kinetic mechanism, for developing inhibitors that selectively block the aldehyde→acid oxidation step, and for preparing 5′-labeled riboflavin analogs via enzymatic oxidation–reduction cycling [7]. Neither riboflavin (the substrate) nor riboflavinoic acid (the terminal product) can substitute for the aldehyde in these mechanistic investigations.

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